
5-Methoxyquinoline-3-carbaldehyde
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Overview
Description
5-Methoxyquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline ring system with a methoxy group at the 5-position and an aldehyde group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction. The starting material, 5-methoxyquinoline, is treated with a Vilsmeier reagent (a combination of DMF and POCl3) to introduce the formyl group at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Vilsmeier-Haack reaction remains a common method for synthesizing quinoline derivatives on a larger scale due to its efficiency and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Methoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: 5-Methoxyquinoline-3-carboxylic acid.
Reduction: 5-Methoxyquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Intermediate in Organic Synthesis : 5-Methoxyquinoline-3-carbaldehyde serves as an essential intermediate in the synthesis of various organic compounds. Its derivatives are frequently used in the development of novel materials and chemical reagents.
- Reagent in Chemical Reactions : It is utilized as a reagent in multiple chemical reactions, aiding in the formation of complex structures.
2. Biology
- Antimicrobial Activity : Studies have shown that quinoline derivatives exhibit significant antibacterial properties. For instance, some derivatives of this compound have been tested against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating promising results .
- Antioxidant Properties : In vitro assays have indicated that certain derivatives possess notable radical scavenging activity, with some exhibiting IC50 values lower than ascorbic acid, a common antioxidant.
3. Medicine
- Anticancer Potential : Research indicates that compounds derived from this compound show cytotoxic effects against various cancer cell lines while maintaining low toxicity towards normal cells. This property positions these compounds as potential candidates for cancer therapies .
- Neuroprotective Effects : Some studies suggest that derivatives may have neuroprotective properties, making them candidates for treating conditions like ischemic stroke .
Antimicrobial Activity Study
A recent study synthesized several quinoline derivatives from this compound and evaluated their antibacterial properties against common pathogens. The results indicated significant inhibition zones comparable to standard antibiotics like amoxicillin.
Antioxidant Activity Evaluation
In vitro assessments demonstrated that specific derivatives exhibited substantial radical scavenging activity. For example, some compounds showed IC50 values lower than those of known antioxidants, indicating their potential as effective antioxidant agents.
Anticancer Screening
A series of quinoline derivatives were tested against various cancer cell lines, revealing notable cytotoxicity. For instance, one derivative displayed significant effects on HeLa cells while maintaining low toxicity towards normal human dermal microvascular endothelial cells .
Mechanism of Action
The mechanism of action of 5-Methoxyquinoline-3-carbaldehyde is not fully understood. its biological activities are thought to be mediated through interactions with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with a chloro group at the 2-position instead of a methoxy group.
2-Methoxyquinoline-3-carbaldehyde: Similar but with the methoxy group at the 2-position.
Uniqueness
5-Methoxyquinoline-3-carbaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which can influence its reactivity and biological activity. The methoxy group at the 5-position can enhance the compound’s electron-donating properties, potentially affecting its interactions with biological targets .
Biological Activity
5-Methoxyquinoline-3-carbaldehyde is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a fused bicyclic structure containing nitrogen. Its chemical formula is C_10H_9NO_2, with notable functional groups including a methoxy group and an aldehyde.
The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis. The compound's ability to modulate these pathways underpins its potential therapeutic effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In a study evaluating quinoline derivatives as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), it was found that certain derivatives, including those related to this compound, showed potent inhibition of cancer cell lines such as MDA-MB-231 and HCT15 with IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Quinoline Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
5k | MDA-MB-231 | 2.45 |
5k | HCT15 | 5.6 |
5c | MDA-MB-231 | >10 |
The ability of these compounds to selectively inhibit EZH2 suggests a promising avenue for cancer therapy, particularly in cancers where EZH2 is overexpressed.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. A study on quinoline derivatives indicated that they possess activity against various pathogenic microorganisms. The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
Table 2: Antimicrobial Activity of Quinoline Derivatives
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Study on Apoptotic Mechanisms
A notable case study focused on the apoptotic effects of quinoline derivatives, including this compound. It was found that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased cell death in tumor models .
In Vivo Efficacy
Another study evaluated the in vivo efficacy of quinoline derivatives against tumor growth in animal models. The results showed that treatment with compounds related to this compound resulted in significant tumor reduction compared to control groups, highlighting its potential as an effective therapeutic agent .
Q & A
Q. What are the optimal synthetic conditions for preparing 5-Methoxyquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction?
Basic Research Focus
The Vilsmeier-Haack reaction is a common method for introducing aldehyde groups into aromatic systems. For this compound, optimal conditions involve using dimethylformamide (DMF) as both solvent and carbonyl source, with phosphorus oxychloride (POCl₃) as the activating agent. Key parameters include:
- Temperature : Maintain 0–5°C during reagent mixing to avoid side reactions, followed by gradual warming to 80–90°C for cyclization .
- Stoichiometry : A 1:1.2 molar ratio of precursor (e.g., 5-methoxyquinoline) to POCl₃ minimizes byproducts like chlorinated impurities .
- Workup : Neutralization with aqueous sodium acetate and extraction with dichloromethane improves yield (reported ~65–75%) .
Q. How can X-ray crystallography and SHELX software resolve ambiguities in the crystal structure of this compound derivatives?
Advanced Research Focus
SHELXL is widely used for refining crystal structures, particularly for handling disorder or weak electron density in methoxy or aldehyde groups. For example:
- Disordered Methoxy Groups : Apply restraints (e.g., DFIX, SIMU) to maintain reasonable geometry during refinement .
- Twinned Data : Use the TWIN command in SHELXL to model twinning ratios, especially for non-centrosymmetric space groups .
- Validation : Cross-verify with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O contacts) .
Q. How should researchers address contradictions between NMR and mass spectrometry data during characterization?
Advanced Research Focus
Discrepancies often arise from isotopic patterns or solvent interactions:
- NMR Solvent Effects : Methoxy groups can exhibit split signals in DMSO-d₆ due to hydrogen bonding; confirm purity via 2D NMR (e.g., HSQC) .
- Mass Spec Adducts : Electrospray ionization (ESI-MS) may form sodium or potassium adducts ([M+Na]⁺). Use high-resolution MS (HRMS) to distinguish isotopic clusters from impurities .
- Aldehyde Stability : Degradation during analysis can lead to unexpected peaks. Store samples under inert atmosphere and use fresh solutions .
Q. What purification strategies are most effective for isolating this compound from reaction mixtures?
Basic Research Focus
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–30% EtOAc) to separate aldehyde products from chlorinated byproducts .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, confirmed by sharp melting points (reported ~120–122°C) .
- TLC Monitoring : Rf ~0.4 in hexane/EtOAc (3:1) helps track the aldehyde fraction .
Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound analogs?
Advanced Research Focus
- Structural Modifications : Introduce substituents at the 2- or 8-positions to enhance membrane permeability. For example, chloro or trifluoromethyl groups improve activity against Gram-positive bacteria .
- MIC Assays : Use broth microdilution (CLSI guidelines) with S. aureus and E. coli. Include positive controls (e.g., ciprofloxacin) and assess synergy with β-lactams .
- Mechanistic Studies : Perform molecular docking to predict binding to bacterial topoisomerase II, validated by enzyme inhibition assays .
Q. What role do substituent electronic effects play in directing cross-coupling reactions of this compound?
Advanced Research Focus
The methoxy group at position 5 acts as an electron-donating group, directing electrophilic substitution to the 8-position. For Suzuki-Miyaura couplings:
- Pd Catalysts : Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C. The aldehyde group requires protection (e.g., acetal formation) to prevent side reactions .
- Regioselectivity : Steric hindrance from the methoxy group favors coupling at the 6-position when the 8-position is blocked .
Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?
Advanced Research Focus
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers. The aldehyde carbon (C3) shows the highest electrophilicity index (~1.8 eV) .
- Solvent Effects : Simulate polar solvents (e.g., DMF) to model transition states for hydrazone formation. Activation energy decreases by ~15% compared to nonpolar solvents .
Q. What strategies mitigate degradation of this compound during long-term storage?
Basic Research Focus
- Inert Atmosphere : Store under argon or nitrogen in amber vials to prevent oxidation of the aldehyde group .
- Stabilizers : Add 1% (w/w) BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
- Low Temperature : Maintain at –20°C; room-temperature storage leads to 10% degradation over 6 months .
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
5-methoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-14-11-4-2-3-10-9(11)5-8(7-13)6-12-10/h2-7H,1H3 |
InChI Key |
VQDMURIWGCFWKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=N2)C=O |
Origin of Product |
United States |
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